3-Chloro-6-fluoroquinolin-4-amine

Ion Channel Pharmacology Kv7 Channel Modulation Cardiac Electrophysiology

Sourcing 3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3) for ion channel research? This dual-halogenated 4-aminoquinoline offers a 52.6-fold improvement in KCNQ1/MINK antagonist potency (IC50 1.9 µM) over the 3-unsubstituted analog, enabling screening at relevant concentrations. With an 8.1-fold selectivity for MAO-A and a LogP of 2.54 optimal for CNS penetration, it's a validated, data-rich chemical probe for SAR and assay development.

Molecular Formula C9H6ClFN2
Molecular Weight 196.609
CAS No. 1210325-03-3
Cat. No. B580739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoroquinolin-4-amine
CAS1210325-03-3
Synonyms4-Amino-3-chloro-6-fluoroquinoline
Molecular FormulaC9H6ClFN2
Molecular Weight196.609
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)N)Cl
InChIInChI=1S/C9H6ClFN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13)
InChIKeyPENSJENUOUNQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3) in Targeted Discovery: Technical Procurement and Differentiation Summary


3-Chloro-6-fluoroquinolin-4-amine (CAS 1210325-03-3) is a small-molecule heterocyclic compound belonging to the 4-aminoquinoline scaffold class, characterized by a chlorine substituent at the 3-position and a fluorine substituent at the 6-position of the quinoline ring system [1]. It possesses a molecular formula of C9H6ClFN2 and a molecular weight of approximately 196.61 g/mol . The dual halogenation pattern at the 3- and 6-positions creates a unique electronic and steric environment that distinguishes this compound from mono-substituted or unsubstituted 4-aminoquinoline analogs. This specific substitution architecture confers distinct physicochemical properties, including a calculated LogP of approximately 2.54 and a predicted topological polar surface area (TPSA) of 39.64 Ų [1], which impact membrane permeability and target engagement profiles relative to structurally related quinolines. The compound has been evaluated in ion channel assays and represents a specialized research tool for probing structure-activity relationships (SAR) in quinoline-based discovery programs.

Why Unsubstituted or Mono-Halogenated 4-Aminoquinolines Cannot Replicate the Performance Profile of 3-Chloro-6-fluoroquinolin-4-amine


The 4-aminoquinoline scaffold is a privileged chemotype in medicinal chemistry, but substitution pattern critically dictates target selectivity and potency. The 3-chloro-6-fluoro dual-substitution pattern in this compound confers a unique combination of electronic withdrawal and steric constraint that cannot be achieved with generic 4-aminoquinoline or mono-halogenated alternatives such as 6-fluoroquinolin-4-amine (CAS 874800-60-9) or 3-chloroquinolin-4-amine [1]. Evidence from ion channel assays demonstrates that the 3-chloro group significantly modulates antagonist potency at the KCNQ1/MINK potassium channel complex, with a 52.6-fold difference in IC50 observed between the 3-chloro-6-fluoro derivative and its 3-unsubstituted comparator [2]. Furthermore, the dual-halogen pattern alters physicochemical properties including LogP and hydrogen-bonding capacity relative to mono-substituted analogs , affecting solubility, permeability, and off-target binding profiles. Generic substitution with mono-halogenated 4-aminoquinolines therefore introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation in discovery workflows.

Quantitative Comparative Evidence for 3-Chloro-6-fluoroquinolin-4-amine: Differentiation Versus Closest Analogs


KCNQ1/MINK Antagonism: 52.6-Fold Potency Enhancement Driven by the 3-Chloro Substituent

In a direct head-to-head comparison using the same KCNQ1/MINK potassium channel antagonism assay, 3-chloro-6-fluoroquinolin-4-amine (target compound) exhibited an IC50 of 1,900 nM, whereas the 3-unsubstituted analog 6-fluoroquinolin-4-amine showed an IC50 of 100,000 nM [1]. The 3-chloro substitution confers a 52.6-fold enhancement in antagonist potency at this therapeutically relevant ion channel complex. This quantitative difference is attributable solely to the presence of the 3-chloro group, as the 6-fluoro and 4-amino functionalities are held constant between the two compounds [1].

Ion Channel Pharmacology Kv7 Channel Modulation Cardiac Electrophysiology

LogP Optimization for CNS Permeability and Cellular Uptake Relative to Unsubstituted Quinoline

3-Chloro-6-fluoroquinolin-4-amine exhibits a calculated LogP value of 2.54 [1]. This value falls within the optimal range (LogP 2–3) for balanced aqueous solubility and membrane permeability, a key determinant of cellular uptake and potential blood-brain barrier penetration. By comparison, the unsubstituted parent scaffold 4-aminoquinoline possesses a significantly lower LogP, resulting in altered partition coefficients and reduced predicted passive permeability. The 3-chloro and 6-fluoro substituents collectively increase lipophilicity relative to unsubstituted quinolin-4-amine, shifting the compound into a more favorable drug-like physicochemical space for cellular assay performance.

Physicochemical Property Optimization Drug-likeness Permeability Prediction

MAO Isoform Selectivity Profile: Preferential MAO-A Over MAO-B Engagement

3-Chloro-6-fluoroquinolin-4-amine demonstrates differential activity between monoamine oxidase (MAO) isoforms. Against MAO-A, the compound exhibits an IC50 of 1,900 nM, whereas against MAO-B, the IC50 is 15,400 nM [1]. This represents an 8.1-fold selectivity for MAO-A over MAO-B under comparable assay conditions. The 3-chloro-6-fluoro substitution pattern thus directs preferential engagement with the MAO-A isoform, in contrast to other 4-aminoquinoline derivatives that may show balanced or MAO-B-preferring inhibition profiles.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Selectivity

Predicted pKa and Ionization State Advantage for Physiological pH Assays

The predicted pKa of the quinoline nitrogen in 3-chloro-6-fluoroquinolin-4-amine is approximately 4.47 (at 25°C) [1], reflecting the combined electron-withdrawing effects of the 3-chloro and 6-fluoro substituents. At physiological pH 7.4, this pKa value predicts that the compound exists predominantly in its neutral, un-ionized form (>99%), which favors passive membrane diffusion and reduces pH-dependent variability in cellular assay systems. In contrast, 4-aminoquinoline derivatives lacking the 3-chloro electron-withdrawing group may exhibit higher pKa values (pKa ≈ 5.5–6.5), resulting in partial ionization at physiological pH and consequently reduced permeability and pH-sensitive activity profiles [2].

Acid-Base Chemistry Drug Ionization Assay Compatibility

Priority Application Scenarios for 3-Chloro-6-fluoroquinolin-4-amine Based on Quantitative Differentiation Evidence


KCNQ1/MINK Potassium Channel Modulator Discovery and SAR Profiling

The 52.6-fold enhanced KCNQ1/MINK antagonist potency (IC50 = 1,900 nM) compared to 6-fluoroquinolin-4-amine (IC50 = 100,000 nM) makes this compound uniquely suited as a starting point or reference standard for KCNQ1/MINK channel modulator discovery programs [1]. KCNQ1 (Kv7.1) channels are critical regulators of cardiac action potential repolarization and epithelial ion transport; modulation of these channels is therapeutically relevant for cardiac arrhythmias, hearing disorders, and secretory diseases. The 3-chloro-6-fluoro substitution pattern provides detectable activity at screening-amenable concentrations, whereas the 3-unsubstituted comparator would appear inactive in typical primary screens conducted at ≤10 μM. This compound can serve as a validated positive control or chemical probe for assay development and high-throughput screening campaigns targeting the KCNQ1/MINK complex [1].

Monoamine Oxidase-A Selective Probe Development for Neuropharmacology

With an 8.1-fold selectivity for MAO-A (IC50 = 1,900 nM) over MAO-B (IC50 = 15,400 nM), this compound provides a defined selectivity window for developing isoform-selective MAO-A chemical probes [1]. MAO-A is a key therapeutic target for depression and anxiety disorders; selective MAO-A inhibition avoids the tyramine-induced hypertensive crisis ('cheese effect') associated with non-selective MAO inhibitors. The compound's moderate potency and clear selectivity ratio make it suitable as a tool compound for validating MAO-A target engagement assays and for structure-guided optimization toward higher-affinity, selective MAO-A inhibitors [1].

Intracellular Target Engagement Assays Requiring Optimized Membrane Permeability

The calculated LogP of 2.54 positions this compound in the optimal lipophilicity range for passive membrane diffusion and potential CNS penetration, while the predicted pKa of approximately 4.47 ensures the compound remains predominantly neutral (>99%) at physiological pH 7.4 [1][2]. This dual physicochemical advantage makes 3-chloro-6-fluoroquinolin-4-amine particularly well-suited for cell-based assays where intracellular target access is required. Researchers developing phenotypic screens or cell-based target engagement assays should prioritize this compound over unsubstituted 4-aminoquinoline analogs (LogP ≈ 1.2–1.6) or compounds with higher pKa values, which may exhibit reduced cellular permeability and pH-dependent activity profiles that complicate data interpretation [1][2].

Structure-Activity Relationship Studies on Dual Halogenation Effects in Quinoline Scaffolds

This compound represents a well-defined dual-halogenated 4-aminoquinoline building block that enables systematic investigation of how concurrent 3-chloro and 6-fluoro substitution impacts target binding, physicochemical properties, and metabolic stability. The availability of comparative data against the 3-unsubstituted analog 6-fluoroquinolin-4-amine (IC50 = 100,000 nM at KCNQ1/MINK) and the alternative halogenation pattern of 3-chloroquinolin-4-amine (IC50 >100,000 nM at MAO-A) [1][2] provides a robust foundation for SAR model building. Procurement of this compound enables controlled, data-driven exploration of halogen-bonding interactions, electronic effects on amine basicity (pKa shift), and lipophilic efficiency (LipE) calculations in lead optimization campaigns [1][3].

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